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Compound of Interest

Compound Name: N-Me-Thalidomide 4-fluoride

Cat. No.: B8194154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative biological data for N-Me-Thalidomide 4-fluoride is not

extensively available in the public domain. This guide provides a comprehensive overview

based on the known biological activities of thalidomide and its closely related fluorinated and N-

alkylated analogs. The experimental protocols and quantitative data presented herein are

derived from studies on these related compounds and serve as a foundational resource for the

investigation of N-Me-Thalidomide 4-fluoride.

Introduction
N-Me-Thalidomide 4-fluoride is a synthetic derivative of thalidomide, a molecule with a storied

history in pharmacology. Like other thalidomide analogs, it is recognized as a ligand for the E3

ubiquitin ligase Cereblon (CRBN)[1][2][3][4]. Its primary utility in contemporary research lies in

its role as a building block for the synthesis of more complex molecules, such as anti-

inflammatory agents and Proteolysis Targeting Chimeras (PROTACs), which leverage the

CRBN-mediated protein degradation pathway[1][2][3]. The introduction of a methyl group at the

N-position of the glutarimide ring and a fluorine atom at the 4-position of the phthalimide ring is

expected to modulate its physicochemical properties and biological activity compared to the

parent thalidomide molecule.
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The principal mechanism of action for thalidomide and its analogs is the binding to Cereblon

(CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex[3][5].

This binding event alters the substrate specificity of the CRL4-CRBN complex, inducing the

ubiquitination and subsequent proteasomal degradation of specific target proteins known as

"neosubstrates." This targeted protein degradation is the basis for the diverse therapeutic and

toxicological effects of this class of compounds[6][7].
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CRBN-Mediated Neosubstrate Degradation Pathway.
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Quantitative Biological Data (from Related
Compounds)
While specific data for N-Me-Thalidomide 4-fluoride is not available, the following tables

summarize the biological activities of thalidomide and its key fluorinated analogs to provide a

comparative context.

Table 1: Cereblon Binding Affinity of Thalidomide
Analogs

Compound IC50 / Ki Assay Method
Cell
Line/System

Reference

Thalidomide IC50: ~2 µM
Competitive

Binding

U266 Myeloma

Extracts
[5][8]

Lenalidomide IC50: ~2 µM
Competitive

Binding

U266 Myeloma

Extracts
[5][8]

Pomalidomide IC50: <2 µM
Competitive

Binding

U266 Myeloma

Extracts
[5][8]

Tetrafluoro-

thalidomide

Ki: Single-digit

µM

Microscale

Thermophoresis

Recombinant

Protein
[9]

Table 2: Anti-proliferative and Anti-angiogenic Activity of
Fluorinated Thalidomide Analogs
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Compound Activity Concentration
Cell Line /
Assay

Reference

Tetrafluoro-

thalidomide

48% growth

reduction
10 µM HUVEC [9]

Tetrafluoro-

thalidomide

95% growth

reduction
10 µM MM1.S [9]

Tetrafluoro-

thalidomide

95.3% inhibition

of tube formation
10 µM

HUVEC Tube

Formation Assay
[9]

Thalidomide
No effect on

proliferation
100 µM HUVEC, MM1.S [9]

Thalidomide
27.8% inhibition

of tube formation
100 µM

HUVEC Tube

Formation Assay
[9]

Table 3: TNF-α Inhibition by Thalidomide and Analogs
Compound IC50 Cell Line / System Reference

Thalidomide 5-10 µg/ml
LPMC from Crohn's

disease patients
[10]

(-)-(S)-Thalidomide
More potent at >25

µg/ml
Stimulated PBMC [11]

α-fluoro-4-

aminothalidomide

830-fold more potent

than thalidomide

LPS-stimulated

hPBMC
[12]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of N-Me-
Thalidomide 4-fluoride's biological activity. The following are representative protocols based

on established methods for thalidomide analogs.

Cereblon Binding Assay (Time-Resolved Fluorescence
Resonance Energy Transfer - TR-FRET)
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This assay quantitatively determines the binding affinity of a test compound to CRBN by

measuring the displacement of a fluorescently labeled tracer.

Materials:

Recombinant His-tagged CRBN

Tb-conjugated anti-His antibody (donor fluorophore)

Fluorescently labeled thalidomide analog (e.g., BODIPY-thalidomide) as a tracer (acceptor

fluorophore)

Test compound (N-Me-Thalidomide 4-fluoride)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

384-well low-volume plates

Procedure:

Prepare serial dilutions of N-Me-Thalidomide 4-fluoride in the assay buffer.

In a 384-well plate, add the serially diluted test compound.

Add the His-tagged CRBN protein to each well and incubate for a specified period (e.g., 60

minutes at room temperature) to allow for binding.

Add a pre-mixed solution of the Tb-anti-His antibody and the fluorescent thalidomide tracer.

Incubate the plate for a further period (e.g., 2-4 hours at room temperature) to allow the

binding to reach equilibrium.

Read the plate on a TR-FRET enabled plate reader, measuring the emission at the donor

and acceptor wavelengths.

The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio

indicates displacement of the tracer by the test compound.
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Plot the FRET ratio against the concentration of N-Me-Thalidomide 4-fluoride to determine

the IC50 value.

TR-FRET Cereblon Binding Assay Workflow
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Workflow for TR-FRET Cereblon Binding Assay.

Neosubstrate Degradation Assay (Western Blot)
This assay determines the ability of the test compound to induce the degradation of known

CRBN neosubstrates, such as IKZF1 (Ikaros) or SALL4.

Materials:

Human cell line expressing the neosubstrate of interest (e.g., MM1.S for IKZF1)

Test compound (N-Me-Thalidomide 4-fluoride)

Cell lysis buffer

Primary antibodies against the neosubstrate and a loading control (e.g., β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Culture the cells to the desired confluency.

Treat the cells with various concentrations of N-Me-Thalidomide 4-fluoride for a specified

time (e.g., 24 hours).

Lyse the cells and determine the total protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate.
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Quantify the band intensities and normalize to the loading control.

A decrease in the neosubstrate band intensity indicates compound-induced degradation.

TNF-α Secretion Assay (ELISA)
This assay measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion from

immune cells.

Materials:

Human peripheral blood mononuclear cells (PBMCs)

Lipopolysaccharide (LPS) to stimulate TNF-α production

Test compound (N-Me-Thalidomide 4-fluoride)

TNF-α ELISA kit

Procedure:

Isolate PBMCs from healthy donor blood.

Pre-incubate the PBMCs with various concentrations of N-Me-Thalidomide 4-fluoride for 1-

2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 18-24 hours).

Collect the cell culture supernatants.

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit

according to the manufacturer's instructions.

A reduction in the TNF-α concentration in the presence of the test compound indicates

inhibitory activity.

Expected Biological Profile and Significance
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Based on the data from related analogs, N-Me-Thalidomide 4-fluoride is anticipated to be an

active ligand of CRBN. The N-methylation may alter its cell permeability and metabolic stability,

while the 4-fluoro substitution on the phthalimide ring has been shown in some analogs to

enhance anti-angiogenic and anti-proliferative activities[9]. It is plausible that N-Me-
Thalidomide 4-fluoride will exhibit immunomodulatory effects, including the inhibition of TNF-α

production[11][12].

The primary application of N-Me-Thalidomide 4-fluoride in drug discovery is as a CRBN-

recruiting moiety in the design of PROTACs. The affinity of this "warhead" for CRBN is a critical

determinant of the resulting PROTAC's efficacy in degrading the target protein. Therefore, a

thorough characterization of its binding affinity and cellular activity is paramount for its effective

use in the development of novel therapeutics.

Conclusion
N-Me-Thalidomide 4-fluoride is a valuable chemical tool for researchers in drug discovery,

particularly in the burgeoning field of targeted protein degradation. While direct and detailed

biological data for this specific molecule are sparse in the public literature, the extensive

knowledge base for thalidomide and its analogs provides a strong framework for its

investigation. The experimental protocols outlined in this guide offer a clear path for the

comprehensive characterization of its biological activity, which is essential for its application in

the development of next-generation therapeutics. Further studies are warranted to elucidate

the precise quantitative effects of the combined N-methylation and 4-fluorination on the

biological profile of the thalidomide scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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